

Application Notes and Protocols for SGD-1910

Solubility and Stability Testing

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Compound of Interest

Compound Name: SGD-1910

Cat. No.: B611134

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These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of **SGD-1910**, a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below are designed to be executed in a laboratory setting to generate critical data for the characterization and formulation of **SGD-1910**.

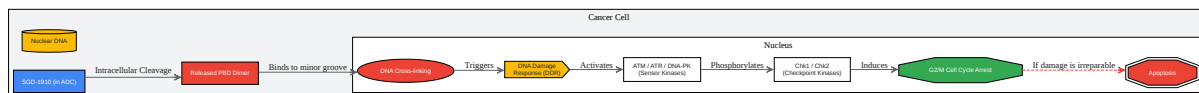
Introduction to SGD-1910

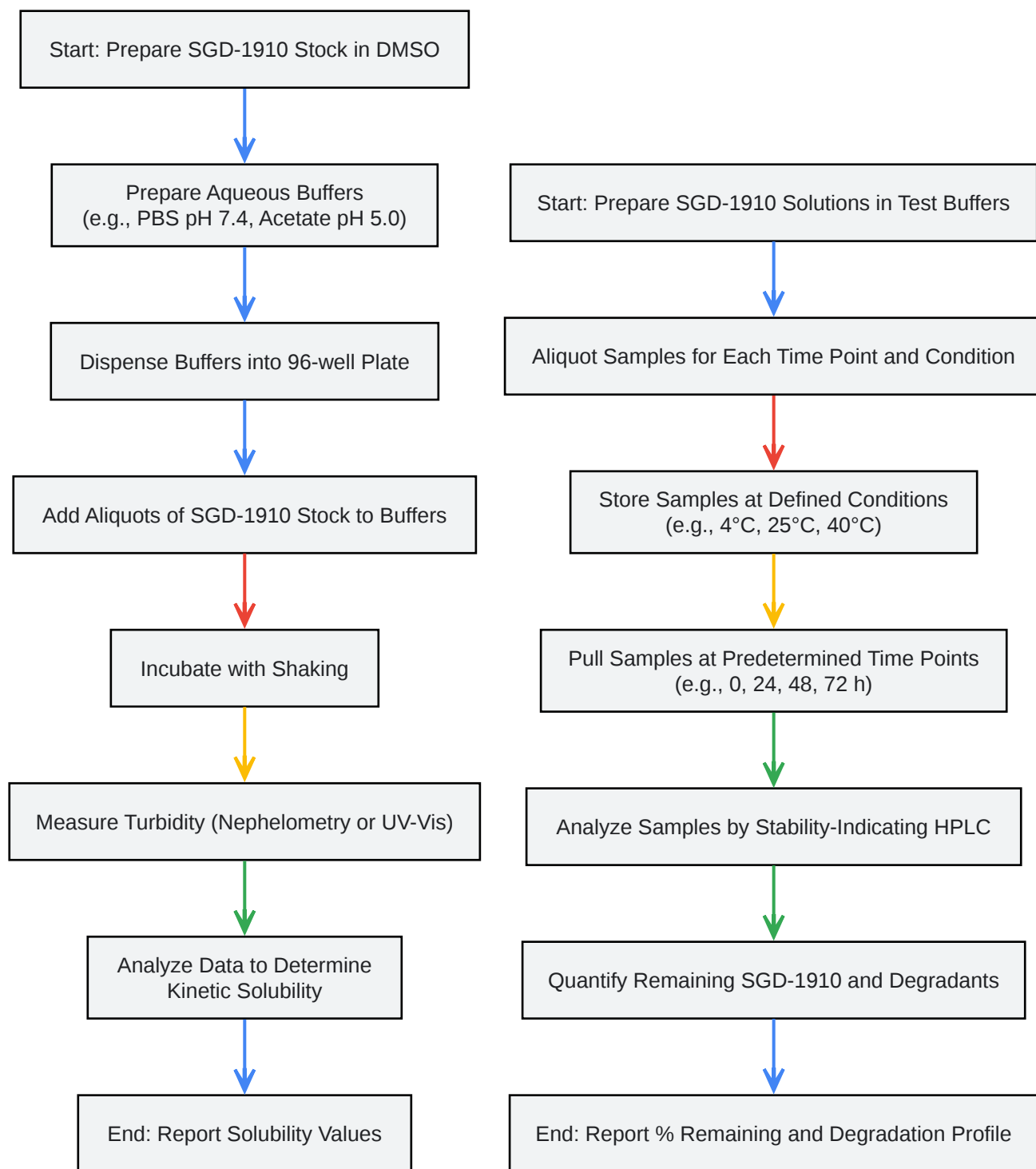
SGD-1910 is a potent cytotoxic agent-linker conjugate designed for use in ADCs. It comprises a pyrrolobenzodiazepine (PBD) dimer, a class of DNA cross-linking agents, connected to a maleimidocaproyl-valine-alanine (MC-Val-Ala) linker.^{[1][2][3]} The PBD dimer exerts its cytotoxic effect by binding to the minor groove of DNA and forming covalent interstrand and intrastrand cross-links, which can block DNA replication and lead to apoptosis.^{[4][5][6][7]} The Val-Ala component of the linker is designed to be cleaved by intracellular proteases, such as cathepsin B, to release the active PBD payload within the target cancer cells.^[3]

The solubility and stability of **SGD-1910** are critical physicochemical properties that influence its handling, formulation, and in vivo performance. Poor solubility can hinder formulation development and lead to inaccurate dosing, while instability can result in the premature release of the toxic payload, potentially causing off-target toxicity.^{[8][9][10]}

Signaling Pathway of the PBD Dimer Payload

Upon intracellular release, the PBD dimer warhead of **SGD-1910** cross-links DNA, triggering the DNA Damage Response (DDR) pathway. This cellular process involves the activation of sensor kinases such as ATM, ATR, and DNA-PK, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2.^[5] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.^[5] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.^[4]





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